molecular formula C17H15ClN2O4S B2362236 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303987-89-5

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone

Cat. No.: B2362236
CAS No.: 303987-89-5
M. Wt: 378.83
InChI Key: BWQLQWKSSKHPAX-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated aromatic compound under basic conditions to form the chlorophenyl sulfanyl intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring.

    Morpholino Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogenated reagents, strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
  • {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
  • {4-[(4-Trifluoromethylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone

Uniqueness

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQLQWKSSKHPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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